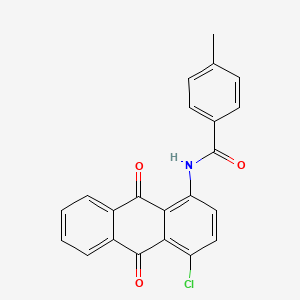
N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-methylbenzamide is a chemical compound with the molecular formula C21H12ClNO3 and a molecular weight of 361.78 g/mol . This compound is known for its unique structure, which includes a chlorinated anthraquinone moiety and a benzamide group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-methylbenzamide typically involves the reaction of 4-chloro-9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce anthracene derivatives .
Aplicaciones Científicas De Investigación
N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer drug development .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
- 1-chloro-4-benzoylaminoanthraquinone
- N-(4-chloro-9,10-dioxoanthracen-1-yl)benzamide
Uniqueness
N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-methylbenzamide is unique due to the presence of the 4-methylbenzamide group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds .
Propiedades
Fórmula molecular |
C22H14ClNO3 |
|---|---|
Peso molecular |
375.8 g/mol |
Nombre IUPAC |
N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-methylbenzamide |
InChI |
InChI=1S/C22H14ClNO3/c1-12-6-8-13(9-7-12)22(27)24-17-11-10-16(23)18-19(17)21(26)15-5-3-2-4-14(15)20(18)25/h2-11H,1H3,(H,24,27) |
Clave InChI |
QYDICSXJKMSFGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


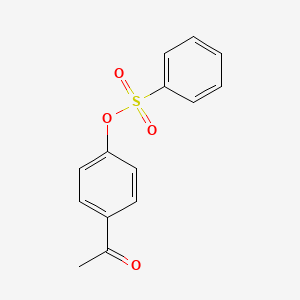
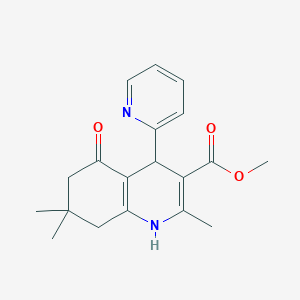
![N-(2-methylphenyl)-1-[4-[(2-methylphenyl)iminomethyl]phenyl]methanimine](/img/structure/B11705003.png)

![3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11705009.png)
![N-{1-[(3-bromophenyl)amino]-2,2,2-trichloroethyl}-3-methylbutanamide](/img/structure/B11705014.png)
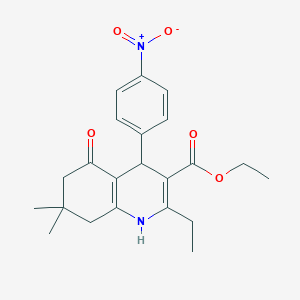

![4-heptyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B11705028.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11705034.png)
![N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11705035.png)
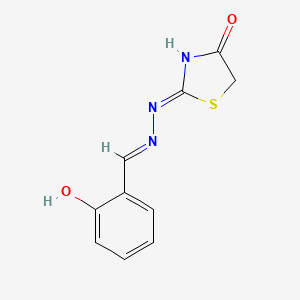
![2-{[4-(Dimethylamino)phenyl]imino}benzo[DE]thiochromen-3-one](/img/structure/B11705055.png)
![methyl 4-({N-[(4-methylphenyl)sulfonyl]phenylalanyl}amino)benzoate](/img/structure/B11705061.png)
